4-[4-({5-[3-(methoxycarbonyl)phenyl]-2-furyl}methylene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid -

4-[4-({5-[3-(methoxycarbonyl)phenyl]-2-furyl}methylene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Catalog Number: EVT-3793535
CAS Number:
Molecular Formula: C24H15F3N2O6
Molecular Weight: 484.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-((1-(3-Nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic acid (NPOPPBA)

Compound Description: NPOPPBA is a non-peptidic inhibitor of 3CLpro, a key protease involved in the replication of SARS-CoV-2, the virus responsible for COVID-19. In silico studies suggest NPOPPBA may be orally absorbable and exhibit drug-like properties, making it a potential therapeutic agent for COVID-19 treatment. Additionally, NPOPPBA was predicted to act as a Fusarinine-C ornithinesterase inhibitor, suggesting a possible application in cancer treatment.

Relevance: Both NPOPPBA and 4-[4-({5-[3-(methoxycarbonyl)phenyl]-2-furyl}methylene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid share a core structure consisting of a pyrazolone ring linked to a benzoic acid moiety through a methylene bridge. This common structural motif suggests potential similarities in their physicochemical properties and biological activities.

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione (Compound-A)

Compound Description: Compound-A is a potent and selective inhibitor of the mammalian long-chain fatty acid elongase ELOVL6. ELOVL6 is implicated in metabolic disorders, and its inhibition has shown protective effects against high-fat diet-induced insulin resistance in mice, suggesting it may be a potential therapeutic target for diabetes. Compound-A effectively reduced the elongation index of fatty acids in both in vitro and in vivo studies, demonstrating its potential as a pharmacological tool for studying ELOVL6 and for evaluating its therapeutic potential.

Relevance: While structurally distinct from 4-[4-({5-[3-(methoxycarbonyl)phenyl]-2-furyl}methylene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid, Compound-A highlights the significant biological activity achievable through the incorporation of a substituted pyrazolone moiety within a larger molecular framework. The presence of a trifluoromethyl group in both compounds further suggests the potential influence of this functional group on their biological activity.

3-Amino-4-[2-(4-chlorophenyl)hydrazin-1-ylidene]-1-[(2-oxo-2H-chromen-3-yl)carbonyl]-4,5-dihydro-1H-pyrazol-5-one derivatives and their Schiff bases

Compound Description: This series of compounds were synthesized and evaluated for their analgesic, antibacterial, and antifungal activities. Several derivatives showed promising results, with some exceeding the potency of standard drugs like indomethacin (analgesic) and various antibacterial agents.

Relevance: These compounds highlight the diverse biological activities that can be obtained by modifying the 4-position of the pyrazolone ring. Similar to 4-[4-({5-[3-(methoxycarbonyl)phenyl]-2-furyl}methylene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid, these compounds feature substitutions at this position, albeit with different functional groups and linking strategies, highlighting the potential of this structural modification for tailoring biological activity.

4-[Indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one derivatives

Compound Description: This class of compounds was synthesized and evaluated for their anticancer activity. Several derivatives showed promising results against various cancer cell lines, with some demonstrating comparable activity to 5-fluorouracil, a standard anticancer drug. Notably, compounds with benzyl substitution at the 1-position of the indole ring showed potent activity against lung cancer cells.

Relevance: These compounds, although lacking the benzoic acid moiety present in 4-[4-({5-[3-(methoxycarbonyl)phenyl]-2-furyl}methylene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid, demonstrate the potential of attaching aromatic systems to the pyrazolone ring to generate compounds with anticancer activity. The variety of substituents and their impact on activity in these derivatives underscores the importance of structural modifications in influencing biological activity within this chemical class.

1,3,5-Triaryl-2-pyrazoline derivatives with push-pull configuration

Compound Description: These compounds were designed with a donor-π-acceptor configuration to explore their nonlinear optical (NLO) properties using density functional theory calculations. The compounds demonstrated significant NLO responses, with one derivative exhibiting exceptionally high nonlinearity due to its electronic structure and substituent effects.

Relevance: Although structurally different from 4-[4-({5-[3-(methoxycarbonyl)phenyl]-2-furyl}methylene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid, these 1,3,5-triaryl-2-pyrazoline derivatives demonstrate the potential of the pyrazoline core as a building block for designing molecules with interesting optical properties. The push-pull strategy employed in these compounds could inspire future research exploring the optoelectronic applications of related pyrazolone derivatives.

Properties

Product Name

4-[4-({5-[3-(methoxycarbonyl)phenyl]-2-furyl}methylene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

IUPAC Name

4-[(4Z)-4-[[5-(3-methoxycarbonylphenyl)furan-2-yl]methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid

Molecular Formula

C24H15F3N2O6

Molecular Weight

484.4 g/mol

InChI

InChI=1S/C24H15F3N2O6/c1-34-23(33)15-4-2-3-14(11-15)19-10-9-17(35-19)12-18-20(24(25,26)27)28-29(21(18)30)16-7-5-13(6-8-16)22(31)32/h2-12H,1H3,(H,31,32)/b18-12-

InChI Key

YNUOKRCJNDKNNK-PDGQHHTCSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C(F)(F)F

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.